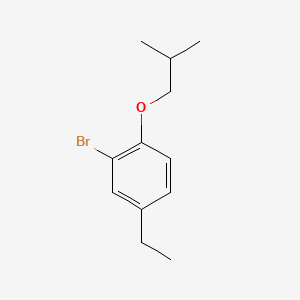![molecular formula C12H11BrClNO B8231896 3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone](/img/structure/B8231896.png)
3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[310]hexan-3-yl(4-bromo-3-chlorophenyl)methanone is a complex organic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system
準備方法
Synthetic Routes and Reaction Conditions
-
Cyclopropanation Reactions: : One common method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves the cyclopropanation of alkenes or enynes. This reaction typically employs metal catalysts such as palladium, gold, or rhodium to facilitate the formation of the bicyclic structure .
-
Intramolecular Addition: : Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. This method is particularly useful for creating highly substituted aza[3.1.0]bicycles .
Industrial Production Methods
Industrial production of this compound may leverage scalable cyclopropanation reactions, often using palladium-catalyzed processes due to their efficiency and high yield . The choice of catalyst and reaction conditions can be optimized to ensure the desired diastereoselectivity and purity of the final product.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions, often employing hydrogenation catalysts such as palladium on carbon, can be used to reduce double bonds or other reducible groups within the molecule.
-
Substitution: : Nucleophilic substitution reactions are common, where halogen atoms (like bromine or chlorine) are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Sodium iodide in acetone, potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
科学的研究の応用
Chemistry
In organic chemistry, 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activity .
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly in the design of drugs targeting neurological disorders and cancer. Its ability to interact with biological targets makes it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity and structural features enable the production of compounds with specific desired properties.
作用機序
The mechanism by which 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for a high degree of specificity in binding, which can modulate the activity of these targets and influence biological pathways .
類似化合物との比較
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the substituted phenyl group.
4-Bromo-3-chlorophenyl derivatives: Compounds featuring the same phenyl substitution pattern but different core structures.
Uniqueness
What sets 3-azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-chlorophenyl)methanone apart is its combination of a bicyclic nitrogen-containing ring with a substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in various fields of research and industry .
特性
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(4-bromo-3-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO/c13-10-2-1-7(4-11(10)14)12(16)15-5-8-3-9(8)6-15/h1-2,4,8-9H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIHDHDJZRLMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC(=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Azabicyclo[3.1.0]hexan-3-yl(4-iodophenyl)methanone](/img/structure/B8231848.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methylphenyl)methanone](/img/structure/B8231855.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
